N8-Ethyl vs. Isopropyl: Substituent-Dependent DHFR Affinity
The target compound bearing an N8-ethyl group exhibits a Kd of 16,000 nM for human DHFR in the presence of NADPH, while the direct N8-isopropyl analog (2-amino-8-isopropyl-2,8-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one, CHEMBL133360) shows a Kd of 1,900 nM under identical conditions [1][2]. This represents an 8.4-fold loss in binding affinity attributable solely to shortening the N8 alkyl chain from isopropyl to ethyl, providing a quantifiable differentiation point for researchers optimizing N8-substituent SAR.
| Evidence Dimension | Binding affinity (Kd) for human dihydrofolate reductase |
|---|---|
| Target Compound Data | Kd = 1.60 × 10^4 nM (16,000 nM) |
| Comparator Or Baseline | 2-Amino-8-isopropyl analog (CHEMBL133360): Kd = 1.90 × 10^3 nM (1,900 nM) |
| Quantified Difference | 8.4-fold weaker affinity for the 8-ethyl compound relative to the 8-isopropyl analog |
| Conditions | pH 6.6, in the presence of NADPH cofactor; apparent dissociation constant measured by fluorescence titration |
Why This Matters
This head-to-head data allows procurement decisions to be based on a defined potency benchmark—the 8-ethyl compound serves as a lower-affinity control probe for SAR studies where attenuated DHFR binding is desired.
- [1] BindingDB Entry BDBM50038271; CHEMBL134383. Affinity data for 2-Amino-8-ethyl-6-methyl-2,8-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one against human DHFR (Kd = 1.60E+4 nM, with NADPH). View Source
- [2] BindingDB Entry BDBM50038266; CHEMBL133360. Affinity data for 2-Amino-8-isopropyl-2,8-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one against human DHFR (Kd = 1.90E+3 nM, with NADPH). View Source
